![molecular formula C24H24N4O2S B6083460 5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6083460.png)
5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
PTK787/ZK222584 works by inhibiting the activity of vascular endothelial growth factor receptors (VEGFRs), which are involved in the formation of new blood vessels. By blocking the activity of these receptors, PTK787/ZK222584 prevents the growth of new blood vessels, which in turn inhibits the growth and spread of cancer cells.
Biochemical and Physiological Effects:
PTK787/ZK222584 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of VEGFRs, which are involved in the formation of new blood vessels. PTK787/ZK222584 has also been shown to inhibit the growth of tumor cells and to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PTK787/ZK222584 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the process of angiogenesis and for developing new therapeutic agents for the treatment of cancer and other diseases. One limitation of using PTK787/ZK222584 in lab experiments is that it can be difficult and expensive to synthesize.
Zukünftige Richtungen
There are a number of future directions for research on PTK787/ZK222584. One area of research is the development of new therapeutic agents based on the structure of PTK787/ZK222584. Another area of research is the study of the role of VEGFRs in the development and progression of cancer and other diseases. Additionally, there is a need for further research on the biochemical and physiological effects of PTK787/ZK222584, as well as its potential use in the treatment of other diseases.
Synthesemethoden
PTK787/ZK222584 can be synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 4-(2-aminoethyl)phthalhydrazide to form the intermediate 5-{4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)benzenesulfonamide. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form the final product, PTK787/ZK222584.
Wissenschaftliche Forschungsanwendungen
PTK787/ZK222584 has been extensively studied for its potential use as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of tumor cells by blocking the formation of new blood vessels, a process known as angiogenesis. PTK787/ZK222584 has also been studied for its potential use in the treatment of other diseases, such as diabetic retinopathy and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-[4-(2,4-dimethylanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-15-9-12-21(17(3)13-15)26-24-20-8-6-5-7-19(20)23(27-28-24)18-11-10-16(2)22(14-18)31(29,30)25-4/h5-14,25H,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQZNCSIJACTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)
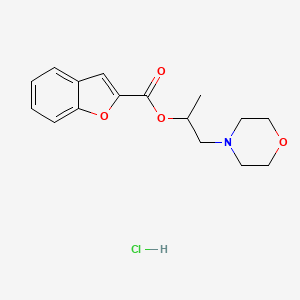
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B6083400.png)
![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)
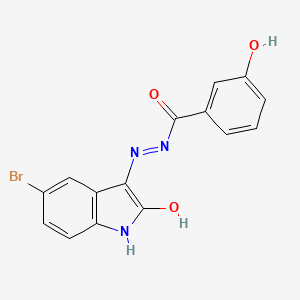
![methyl 2-{[(cyclopentylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6083427.png)
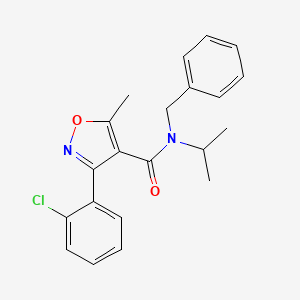
![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6083436.png)
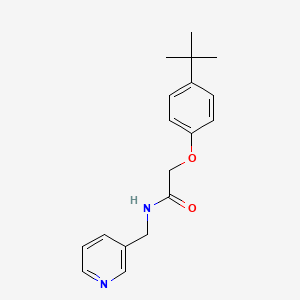
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6083450.png)
![2,6-bis[2-(4-methoxyphenoxy)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B6083457.png)
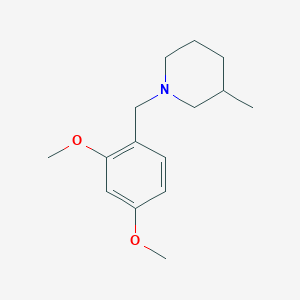
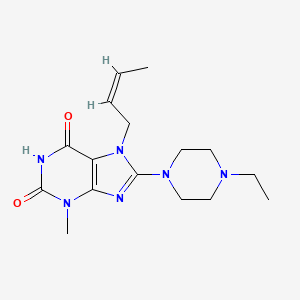
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)